![molecular formula C16H17N5O6 B14360324 1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione CAS No. 90266-86-7](/img/structure/B14360324.png)
1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione is a complex organic compound known for its unique structural properties and reactivity. It is characterized by the presence of an azido group, a nitrophenyl group, and a pyrrolidine-2,5-dione moiety. This compound is often used in various scientific research applications due to its ability to undergo specific chemical reactions and its potential utility in different fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Hexanoyl Intermediate: The hexanoyl intermediate is synthesized by reacting hexanoic acid with an appropriate reagent to introduce the azido and nitrophenyl groups.
Coupling with Pyrrolidine-2,5-dione: The hexanoyl intermediate is then coupled with pyrrolidine-2,5-dione under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitrophenyl group.
Substitution: The azido group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like sodium azide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological processes and as a tool for labeling and tracking biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione involves its ability to interact with specific molecular targets and pathways. The azido group can form reactive intermediates that participate in various chemical reactions, while the nitrophenyl group can influence the compound’s reactivity and stability. These interactions enable the compound to exert its effects in different applications, such as modifying biomolecules or facilitating chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Sulfo-SANPAH: A similar compound that contains an amine-reactive N-hydroxysuccinimide ester and a photoactivatable nitrophenyl azide.
ANB-NOS: Another related compound with similar functional groups and reactivity.
Uniqueness
1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural features provide distinct advantages in terms of reactivity, stability, and versatility compared to other similar compounds.
Properties
CAS No. |
90266-86-7 |
|---|---|
Molecular Formula |
C16H17N5O6 |
Molecular Weight |
375.34 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(4-azido-2-nitrophenyl)hexanoate |
InChI |
InChI=1S/C16H17N5O6/c17-19-18-12-7-6-11(13(10-12)21(25)26)4-2-1-3-5-16(24)27-20-14(22)8-9-15(20)23/h6-7,10H,1-5,8-9H2 |
InChI Key |
ALQHOODFDRBXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




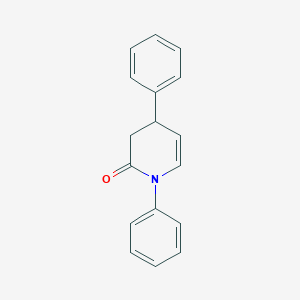
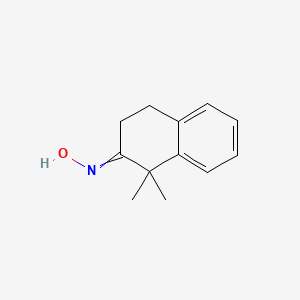
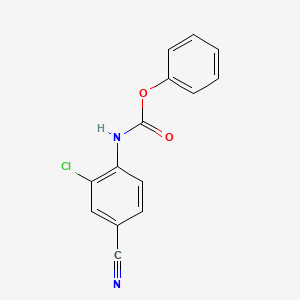
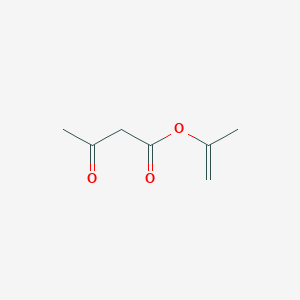
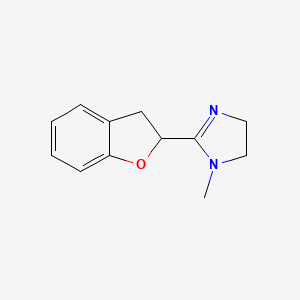

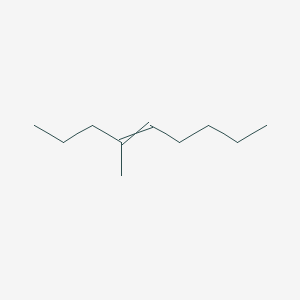
![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)
